4-bromo-5-(sec-butoxymethyl)-1-butyl-1H-pyrazole
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Overview
Description
4-bromo-5-(sec-butoxymethyl)-1-butyl-1H-pyrazole is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a bromine atom at position 4, a sec-butoxymethyl group at position 5, and a butyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(sec-butoxymethyl)-1-butyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Attachment of the sec-butoxymethyl group: This step involves the alkylation of the pyrazole ring with sec-butyl bromide in the presence of a base such as potassium carbonate.
Introduction of the butyl group: The final step involves the alkylation of the nitrogen atom at position 1 with butyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-(sec-butoxymethyl)-1-butyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding pyrazole alcohols.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-5-(sec-butoxymethyl)-1-butyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-5-(sec-butoxymethyl)-1-methyl-1H-pyrazole
- 4-bromo-5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole
- 4-bromo-5-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole
Uniqueness
4-bromo-5-(sec-butoxymethyl)-1-butyl-1H-pyrazole is unique due to the presence of the butyl group at position 1, which may influence its chemical reactivity and biological activity compared to its methyl, ethyl, and isopropyl analogs.
Properties
IUPAC Name |
4-bromo-5-(butan-2-yloxymethyl)-1-butylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrN2O/c1-4-6-7-15-12(11(13)8-14-15)9-16-10(3)5-2/h8,10H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKOPSXARCAMAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)Br)COC(C)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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